molecular formula C7H10BrNO2 B164334 2-Methylpropyl 2-bromo-2-cyanoacetate CAS No. 131534-55-9

2-Methylpropyl 2-bromo-2-cyanoacetate

Cat. No. B164334
M. Wt: 220.06 g/mol
InChI Key: BLKQTRDCVAMXMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylpropyl 2-bromo-2-cyanoacetate is an organic compound that is widely used in scientific research applications. Its chemical formula is C7H10BrNO2, and its molecular weight is 217.07 g/mol. This compound is commonly used as a reagent in organic synthesis, particularly in the preparation of α-bromo-α-cyanoacetates. In

Mechanism Of Action

The mechanism of action of 2-Methylpropyl 2-bromo-2-cyanoacetate is related to its ability to act as an electrophile. The compound can react with various nucleophiles, such as amines and alcohols, to form new compounds. Additionally, the α-bromo-α-cyanoacetates derived from this compound can undergo various reactions, such as nucleophilic substitution and Michael addition, to yield a wide range of organic compounds.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 2-Methylpropyl 2-bromo-2-cyanoacetate. However, studies have shown that this compound can act as a potent inhibitor of various enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are important targets in the treatment of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Methylpropyl 2-bromo-2-cyanoacetate in lab experiments include its high reactivity, which allows for the synthesis of a wide range of organic compounds. Additionally, this compound is relatively easy to synthesize and is readily available in the market. However, the limitations of using this compound include its potential toxicity and the need for careful handling during synthesis and experimentation.

Future Directions

There are several future directions for the research on 2-Methylpropyl 2-bromo-2-cyanoacetate. One potential direction is the development of new synthetic routes for the preparation of this compound and its derivatives. Additionally, further studies are needed to explore the biochemical and physiological effects of this compound and its potential applications in the treatment of various diseases. Finally, the development of new methods for the selective functionalization of the α-bromo-α-cyanoacetates derived from this compound could lead to the synthesis of new and diverse organic compounds.

Synthesis Methods

The synthesis of 2-Methylpropyl 2-bromo-2-cyanoacetate involves the reaction of 2-methylpropyl cyanoacetate with bromine in the presence of a catalyst such as pyridine. The reaction proceeds via an electrophilic substitution mechanism, where bromine acts as an electrophile and attacks the cyano group of the cyanoacetate. The resulting intermediate is then treated with a base such as sodium hydroxide to yield the final product.

Scientific Research Applications

2-Methylpropyl 2-bromo-2-cyanoacetate is widely used in scientific research as a reagent in organic synthesis. It is commonly used in the preparation of α-bromo-α-cyanoacetates, which are important intermediates in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and fine chemicals. Additionally, this compound is used in the synthesis of heterocyclic compounds, which are important building blocks in medicinal chemistry.

properties

CAS RN

131534-55-9

Product Name

2-Methylpropyl 2-bromo-2-cyanoacetate

Molecular Formula

C7H10BrNO2

Molecular Weight

220.06 g/mol

IUPAC Name

2-methylpropyl 2-bromo-2-cyanoacetate

InChI

InChI=1S/C7H10BrNO2/c1-5(2)4-11-7(10)6(8)3-9/h5-6H,4H2,1-2H3

InChI Key

BLKQTRDCVAMXMR-UHFFFAOYSA-N

SMILES

CC(C)COC(=O)C(C#N)Br

Canonical SMILES

CC(C)COC(=O)C(C#N)Br

synonyms

Acetic acid, bromocyano-, 2-methylpropyl ester (9CI)

Origin of Product

United States

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